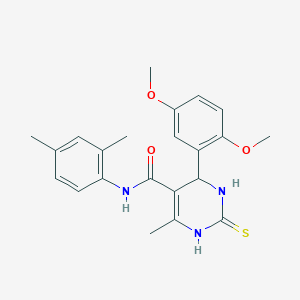
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family. Its unique structure includes a thioxo group and multiple aromatic substitutions, which contribute to its biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C22H25N3O3S
- Molecular Weight : 413.5 g/mol
- Structural Features : The compound features a tetrahydropyrimidine core with thioxo and methoxy groups that enhance its chemical reactivity and potential biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly as an inhibitor of neutral sphingomyelinase (nSMase), an enzyme involved in cellular signaling pathways related to apoptosis and cell proliferation. The interactions of this compound with specific molecular targets suggest its potential in modulating metabolic processes.
Key Biological Activities:
-
Enzyme Inhibition :
- Inhibits neutral sphingomyelinase, impacting cellular signaling.
- Potential modulation of enzyme activity linked to cancer and other diseases.
- Antimicrobial Properties :
- Antitumor Activity :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents on the pyrimidine ring significantly influences biological activity. For instance:
- Methoxy Groups : Enhance antimicrobial efficacy.
- Thioxo Group : Critical for enzyme inhibition properties.
Comparative Analysis with Similar Compounds
A comparative table illustrates the structural differences and biological activities among related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C22H25N3O3S | Thioxo group | nSMase inhibitor |
| N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C21H24N3O3 | Oxo group instead of thioxo | Antibacterial |
| 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C10H10N2O2S | Lacks aromatic substitutions | Moderate activity |
Case Studies
Several studies have highlighted the biological potential of this compound:
- Inhibition Studies : A study demonstrated that derivatives similar to this compound effectively inhibited nSMase activity in vitro.
- Antimicrobial Evaluation : Research indicated that compounds with similar structural features displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity Assessment : Tetrahydropyrimidine derivatives were evaluated for their ability to inhibit various tumor cell lines, showing promising results in reducing cell viability .
科学研究应用
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that compounds within the dihydropyrimidinone class possess potent antimicrobial properties. For instance:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Target Compound | Staphylococcus aureus | 20 |
| Target Compound | Escherichia coli | 22 |
These results suggest that the compound could be developed as a potential antimicrobial agent against common pathogens .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. Specifically, it has been shown to activate caspase pathways and modulate Bcl-2 family proteins in HepG2 liver cancer cells. This mechanism indicates potential therapeutic applications in oncology .
Anti-inflammatory Effects
Research indicates that the compound may reduce levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect is associated with the downregulation of NF-kB signaling pathways, suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The unique structural characteristics of this compound play a crucial role in its biological activity. Variations in substituents on the phenyl rings can significantly influence its potency and selectivity towards various biological targets. Understanding these relationships is essential for optimizing the compound's efficacy in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various dihydropyrimidinone derivatives against common bacterial strains. The target compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
In a separate investigation focused on anticancer activity, researchers treated HepG2 liver cancer cells with the compound and observed a marked increase in apoptosis rates. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics .
属性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-6-8-17(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-11-15(27-4)7-9-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFNUKHGPBVGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














